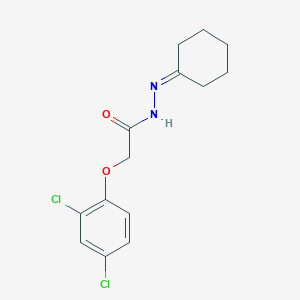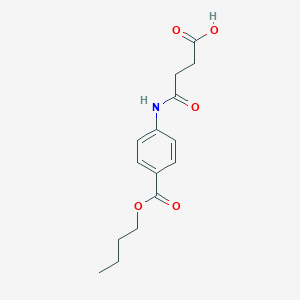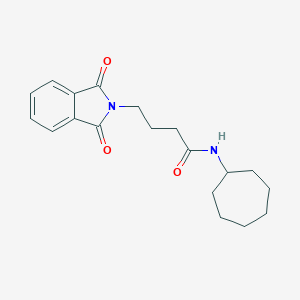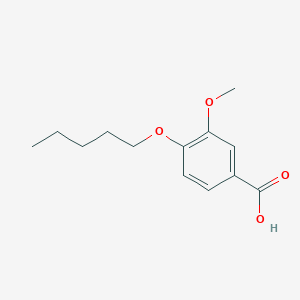![molecular formula C22H25NO5S B362734 2-(7-butyl-4-oxo-4H-chromen-3-yl)-1,3-thiazol-4-yl)oxy]propanoate d'éthyle CAS No. 313262-81-6](/img/structure/B362734.png)
2-(7-butyl-4-oxo-4H-chromen-3-yl)-1,3-thiazol-4-yl)oxy]propanoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[6-butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a useful research compound. Its molecular formula is C22H25NO5S and its molecular weight is 415.5g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-{[6-butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-{[6-butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique : agents antimicrobiens
La partie thiazole présente dans le composé est connue pour ses propriétés antimicrobiennes . Les thiazoles ont été utilisés dans le développement de divers médicaments antimicrobiens en raison de leur capacité à interférer avec la synthèse de la paroi cellulaire bactérienne. Ce composé pourrait être étudié pour son efficacité contre une variété de bactéries pathogènes, ce qui pourrait conduire au développement de nouveaux antibiotiques.
Développement de médicaments neuroprotecteurs
Les dérivés thiazoliques se sont avérés prometteurs en tant qu'agents neuroprotecteurs . Le composé en question pourrait être étudié pour son potentiel à protéger les cellules neuronales contre les dommages causés par les maladies neurodégénératives ou les lésions aiguës comme les accidents vasculaires cérébraux, en raison de son composant thiazole.
Études antitumorales et de cytotoxicité
Les composés contenant des cycles thiazoliques ont été associés à des activités antitumorales et cytotoxiques . Cela suggère que le composé pourrait être un candidat pour la recherche sur le cancer, en particulier pour identifier les mécanismes d'action contre les cellules cancéreuses et évaluer ses effets cytotoxiques.
Applications dans l'industrie des arômes et des parfums
Les esters sont couramment utilisés dans l'industrie des arômes et des parfums en raison de leurs arômes agréables . Le groupe ester de ce composé pourrait contribuer à des notes sucrées ou fruitées, ce qui en fait un candidat potentiel pour la création de nouvelles saveurs ou fragrances synthétiques.
Matériaux pour diodes électroluminescentes organiques (OLED)
La structure chromène du composé est structurellement similaire à des matériaux semi-conducteurs organiques connus utilisés dans les OLED . La recherche pourrait explorer les propriétés électroniques de ce composé pour une utilisation potentielle dans les écrans OLED.
Produits chimiques agricoles : fongicides et pesticides
Les dérivés thiazoliques ont été utilisés dans la synthèse de fongicides et de pesticides . Les groupes thiazole et ester du composé pourraient améliorer son efficacité dans la lutte contre les ravageurs et les maladies agricoles.
Industrie cosmétique : filtres UV
Les chromènes sont connus pour leur capacité à absorber les rayons UV . Cette propriété pourrait être exploitée dans l'industrie cosmétique, où le composé pourrait être utilisé comme filtre UV dans les formulations de crèmes solaires.
Propriétés
IUPAC Name |
ethyl 2-[6-butyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-5-7-8-15-9-16-20(10-19(15)28-13(3)22(25)26-6-2)27-11-17(21(16)24)18-12-29-14(4)23-18/h9-13H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIGQCVPUYUKQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC=C(C2=O)C3=CSC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B362654.png)
![N-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B362655.png)
![4,11-dimethyl-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B362658.png)
![5H,11H-isoindolo[2,1-a]quinazolin-5-one](/img/structure/B362662.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)


![6-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362683.png)

![N-(adamantan-1-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B362690.png)
![12-(2-methylphenyl)-15-thia-2,9,12-triazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),10(14)-triene-8,11,13-trione](/img/structure/B362691.png)

![2-(3-methyl-4-propan-2-ylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B362695.png)
![7-hydroxy-6-(pyrrolidin-1-ylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B362699.png)
